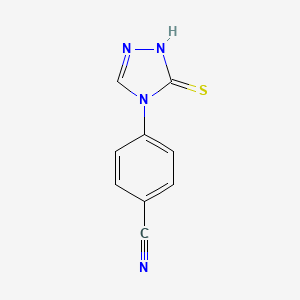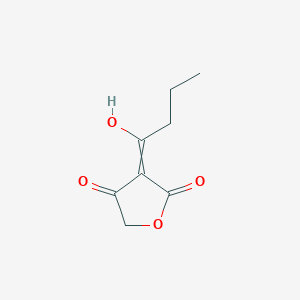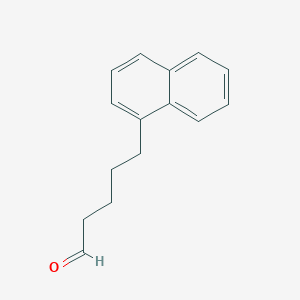
(4-Iodobuta-1,3-dien-1-yl)(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Iodobuta-1,3-dien-1-yl)(trimethyl)silane is a chemical compound with the molecular formula C7H13ISi. It is a member of the organosilicon compounds, which are characterized by the presence of silicon atoms bonded to organic groups. This compound is notable for its unique structure, which includes an iodine atom and a trimethylsilyl group attached to a butadiene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Iodobuta-1,3-dien-1-yl)(trimethyl)silane typically involves the reaction of 1,3-butadiene with iodine and trimethylsilyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
1,3-Butadiene+Iodine+Trimethylsilyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Iodobuta-1,3-dien-1-yl)(trimethyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of silane derivatives with different oxidation states.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield (4-azidobuta-1,3-dien-1-yl)(trimethyl)silane.
Scientific Research Applications
(4-Iodobuta-1,3-dien-1-yl)(trimethyl)silane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex organosilicon compounds.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: The compound is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (4-Iodobuta-1,3-dien-1-yl)(trimethyl)silane involves its interaction with various molecular targets. The iodine atom and the trimethylsilyl group play crucial roles in its reactivity. The compound can participate in electrophilic and nucleophilic reactions, leading to the formation of new chemical bonds and the modification of existing structures.
Comparison with Similar Compounds
Similar Compounds
- (4-Bromobuta-1,3-dien-1-yl)(trimethyl)silane
- (4-Chlorobuta-1,3-dien-1-yl)(trimethyl)silane
- (4-Fluorobuta-1,3-dien-1-yl)(trimethyl)silane
Uniqueness
(4-Iodobuta-1,3-dien-1-yl)(trimethyl)silane is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine, chlorine, and fluorine analogs. The iodine atom is larger and more polarizable, leading to different reaction pathways and products.
Properties
CAS No. |
156743-17-8 |
|---|---|
Molecular Formula |
C7H13ISi |
Molecular Weight |
252.17 g/mol |
IUPAC Name |
4-iodobuta-1,3-dienyl(trimethyl)silane |
InChI |
InChI=1S/C7H13ISi/c1-9(2,3)7-5-4-6-8/h4-7H,1-3H3 |
InChI Key |
VWXBOXJCYCDRCH-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C=CC=CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Cyclohexene, 1-bromo-2-[(1-methylethyl)seleno]-](/img/structure/B14268629.png)
![L-Glutamic acid, N-[carboxy(2-nitrophenyl)methyl]-](/img/structure/B14268639.png)
![3-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]prop-2-enal](/img/structure/B14268641.png)
![(E)-1-{4-[(8-Bromooctyl)oxy]phenyl}-2-(4-methoxyphenyl)diazene](/img/structure/B14268644.png)




![1,4-Didecyl-2,5-bis[4-(4-phenylphenyl)phenyl]benzene](/img/structure/B14268670.png)




